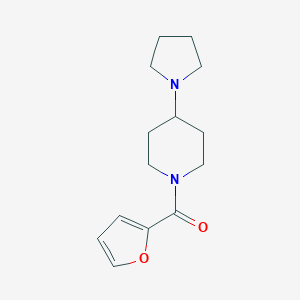![molecular formula C22H23ClN2O2 B247260 (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone, also known as ML204, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective blocker of the Kv7.2/7.3 potassium channels, which play a crucial role in the regulation of neuronal excitability.
Wirkmechanismus
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone acts as a potent and selective blocker of the Kv7.2/7.3 potassium channels. These channels play a crucial role in regulating the resting membrane potential of neurons and controlling their excitability. By blocking these channels, (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone reduces the excitability of neurons and suppresses epileptic seizures.
Biochemical and Physiological Effects:
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It reduces neuronal excitability, suppresses epileptic seizures, and reduces pain perception. It also has effects on cardiovascular function, insulin secretion, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone in lab experiments is its potency and selectivity. It is a highly specific blocker of Kv7.2/7.3 channels, which makes it an ideal tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over a prolonged period of time.
Zukünftige Richtungen
There are several future directions for research involving (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone. One area of interest is the development of more potent and selective Kv7.2/7.3 channel blockers. Another area of interest is the investigation of the role of Kv7.2/7.3 channels in other physiological processes, such as learning and memory, and the development of new therapeutic strategies based on these findings. Finally, the use of (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone in combination with other drugs or therapies may also be explored as a way to enhance its effectiveness.
Synthesemethoden
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 3-chloroaniline with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid, which leads to the formation of 3-(3-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylic acid. The acid is then converted into the corresponding acid chloride, which is reacted with piperidine to yield (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone has been used extensively in scientific research to study the role of Kv7.2/7.3 potassium channels in various physiological and pathological processes. It has been shown to be effective in reducing neuronal excitability and suppressing epileptic seizures. (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone has also been used to investigate the role of Kv7.2/7.3 channels in pain perception, cardiovascular function, and insulin secretion.
Eigenschaften
Produktname |
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone |
|---|---|
Molekularformel |
C22H23ClN2O2 |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
[1-(3-chlorobenzoyl)piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C22H23ClN2O2/c23-20-9-3-7-17(13-20)21(26)24-11-4-8-19(15-24)22(27)25-12-10-16-5-1-2-6-18(16)14-25/h1-3,5-7,9,13,19H,4,8,10-12,14-15H2 |
InChI-Schlüssel |
DCYMEPHTBSXXIG-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
Kanonische SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
![ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247184.png)
![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)


![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)